molecular formula C23H34N2O7 B1679270 Remogliflozin CAS No. 329045-45-6

Remogliflozin

Número de catálogo B1679270
Número CAS: 329045-45-6
Peso molecular: 450.5 g/mol
Clave InChI: GSINGUMRKGRYJP-VZWAGXQNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Remogliflozin is a potent and selective inhibitor of the sodium-glucose transport proteins (SGLT2), which are responsible for glucose reabsorption in the kidney . It is used in the treatment of type 2 diabetes mellitus .


Synthesis Analysis

Remogliflozin etabonate is synthesized through an improved process that involves the formation of isopropyl alcohol solvate of remogliflozin etabonate . This process is efficient and scalable to industrial scale .


Molecular Structure Analysis

Remogliflozin has a molecular formula of C23H34N2O7 . It is a benzylpyrazole glucoside .


Chemical Reactions Analysis

Remogliflozin etabonate is an inactive prodrug that is converted to its active form, remogliflozin, upon administration and absorption . It is highly susceptible to acid, base hydrolysis, and oxidative stress degradation .


Physical And Chemical Properties Analysis

Remogliflozin has a molecular weight of 450.53 . It is studied with the help of UV-visible spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Hyphenated techniques like Liquid Chromatography- Mass Spectroscopy (LC-MS/MS) .

Aplicaciones Científicas De Investigación

1. Development of Ecofriendly Derivative Spectrophotometric Methods

  • Summary of Application: This research focused on the development of three rapid, accurate, and ecofriendly processed spectrophotometric methods for the concurrent quantification of remogliflozin (RGE) and vildagliptin (VGN) from formulations using water as a dilution solvent .
  • Methods of Application: The three methods developed were based on the calculation of the peak height of the first derivative absorption spectra at zero-crossing points, the peak amplitude difference at selected wavelengths of the peak and valley of the ratio spectra, and the peak height of the ratio first derivative spectra .
  • Results or Outcomes: Both the analytes showed a worthy linearity in the concentration of 1 to 60 µg/mL and 2 to 90 µg/mL for VGN and RGE, respectively, with an exceptional regression coefficient (r2 ≥ 0.999). The developed methods demonstrated an excellent recovery (98.00% to 102%), a lower percent relative standard deviation, and a relative error (less than ±2%), confirming the specificity, precision, and accuracy of the proposed methods .

2. Improvement of Serum Glucose Profiles in Type 1 Diabetes

  • Summary of Application: This study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of Remogliflozin Etabonate (RE), an inhibitor of the sodium-glucose transporter 2, in subjects with type 1 diabetes .
  • Methods of Application: Ten subjects managed with continuous subcutaneous insulin infusion were enrolled. In addition to basal insulin, subjects received five randomized treatments: placebo, prandial insulin, 50 mg RE, 150 mg RE, and mg RE 500 .
  • Results or Outcomes: RE significantly increased urine glucose excretion and reduced the rise in plasma glucose concentration after oral glucose. RE reduced incremental adjusted weighted mean glucose (0–4 h) values by 42–49 mg/dL and mean glucose (0–10 h) by 52–69 mg/dL .

Propiedades

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O7/c1-12(2)25-14(5)17(10-15-6-8-16(9-7-15)30-13(3)4)22(24-25)32-23-21(29)20(28)19(27)18(11-26)31-23/h6-9,12-13,18-21,23,26-29H,10-11H2,1-5H3/t18-,19-,20+,21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSINGUMRKGRYJP-VZWAGXQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186563
Record name Remogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remogliflozin

CAS RN

329045-45-6
Record name Remogliflozin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329045456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZPK7A4MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Remogliflozin
Reactant of Route 2
Remogliflozin
Reactant of Route 3
Remogliflozin
Reactant of Route 4
Remogliflozin
Reactant of Route 5
Remogliflozin
Reactant of Route 6
Remogliflozin

Citations

For This Compound
1,370
Citations
A Markham - Drugs, 2019 - Springer
… remogliflozin etabonate nor remogliflozin are preferentially distributed to blood cells and no selective association of remogliflozin … Remogliflozin etabonate is extensively metabolized by …
Number of citations: 29 link.springer.com
S Atal, Z Fatima, S Singh, S Balakrishnan… - Diabetology …, 2021 - Springer
… − 0.77% respectively with dapagliflozin 10 mg, remogliflozin 100 mg and remogliflozin 250 mg establishing the non-inferiority of remogliflozin with dapagliflozin (p < 0.001). Proportion …
Number of citations: 11 link.springer.com
V Mohan, A Mithal, SR Joshi, SR Aravind… - Drug Design …, 2020 - Taylor & Francis
… -1095, sergliflozin, remogliflozin, and AVE2268). Citation3 This article aims to review the literature on published as well as unpublished literature of remogliflozin about its mechanism of …
Number of citations: 25 www.tandfonline.com
M Dharmalingam, SR Aravind, H Thacker, S Paramesh… - Drugs, 2020 - Springer
… This study demonstrated the noninferiority of remogliflozin etabonate 100 and 250 mg compared with dapagliflozin, from the first analysis of an initial 612 patients. Remogliflozin …
Number of citations: 39 link.springer.com
N Mikhail - Expert opinion on investigational drugs, 2015 - Taylor & Francis
… remogliflozin were similar in healthy subjects and patients with type 2 diabetes Citation[13]. Contrary to the short t ½ of remogliflozin… The relatively short t ½ of remogliflozin might explain …
Number of citations: 21 www.tandfonline.com
Y Fujimori, K Katsuno, I Nakashima… - … of Pharmacology and …, 2008 - ASPET
… This study demonstrates that treatment with remogliflozin etabonate exhibits antidiabetic efficacy in several rodent models and suggests that remogliflozin etabonate may be a new and …
Number of citations: 273 jpet.aspetjournals.org
A Kapur, R O'Connor-Semmes… - BMC …, 2013 - bmcpharmacoltoxicol.biomedcentral …
… Remogliflozin etabonate is the ester prodrug of remogliflozin [20], which is the active entity that selectively inhibits SGLT2. Remogliflozin … of remogliflozin etabonate, remogliflozin and …
RL Dobbins, R O'Connor‐Semmes… - Diabetes, Obesity …, 2012 - Wiley Online Library
Aims: Remogliflozin etabonate (RE) is the pro‐drug of remogliflozin (R), a selective inhibitor of renal sodium‐dependent glucose transporter 2 (SGLT2) that improves glucose control via …
Number of citations: 78 dom-pubs.onlinelibrary.wiley.com
S Mudaliar, DA Armstrong, AA Mavian… - Diabetes …, 2012 - Am Diabetes Assoc
OBJECTIVE Remogliflozin etabonate (RE), an inhibitor of the sodium-glucose transporter 2, improves glucose profiles in type 2 diabetes. This study assessed safety, tolerability, …
Number of citations: 62 diabetesjournals.org
EK Hussey, A Kapur… - BMC …, 2013 - bmcpharmacoltoxicol.biomedcentral …
… Remogliflozin etabonate (RE) is the prodrug of remogliflozin, the active … , remogliflozin, or its active metabolite, GSK279782, although Cmax values were slightly lower for remogliflozin …

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.